molecular formula C9H7F5O2 B13617110 [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol

[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol

Cat. No.: B13617110
M. Wt: 242.14 g/mol
InChI Key: DOGQBESXGGCKKR-UHFFFAOYSA-N
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Description

Chemical Name: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol CAS Number: 2731009-35-9 Molecular Formula: C₉H₇F₅O₂ Molecular Weight: 242.14 g/mol Structure: A phenyl ring substituted with a pentafluoroethoxy (–O–CF₂CF₃) group at the para position and a hydroxymethyl (–CH₂OH) group.

This compound is a fluorinated aromatic alcohol with applications in pharmaceutical and agrochemical synthesis. Its pentafluoroethoxy group enhances electron-withdrawing properties, influencing reactivity and stability.

Properties

Molecular Formula

C9H7F5O2

Molecular Weight

242.14 g/mol

IUPAC Name

[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanol

InChI

InChI=1S/C9H7F5O2/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4,15H,5H2

InChI Key

DOGQBESXGGCKKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with pentafluoroethyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the pentafluoroethyl iodide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde or 4-(1,1,2,2,2-pentafluoroethoxy)benzoic acid.

    Reduction: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)phenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions between fluorinated compounds and biological systems. Its fluorinated nature allows for the investigation of fluorine’s effects on biological activity and molecular recognition.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylmethanol moiety can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde

CAS Number: Not explicitly provided (Ref: 54-PC49826 in ) Molecular Formula: C₈H₅F₅O₂ (estimated) Molecular Weight: ~228.11 g/mol (calculated) Key Differences:

  • Replaces the hydroxymethyl (–CH₂OH) group with an aldehyde (–CHO) functionality.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and oxidation to carboxylic acids, unlike the alcohol’s esterification or oxidation to ketones.
  • Applications : Used as a precursor in condensation reactions for heterocyclic compounds .

4-(Pentafluoroethoxy)aniline

Synthesis: Prepared via fluorination of nitrobenzene derivatives followed by catalytic hydrogenation . Molecular Formula: C₈H₆F₅NO (estimated) Key Differences:

  • Substitutes the hydroxymethyl group with an amine (–NH₂).
  • Reactivity : Participates in electrophilic aromatic substitution and diazotization reactions.
  • Applications : Intermediate in fluoroaromatic drug synthesis, such as antifungal or antiviral agents .

Biological Activity

[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their biological properties, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pentafluoroethanol with phenolic compounds under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that phenolic compounds with fluorinated substituents exhibit enhanced antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain phenylethanol derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound A50 µg/mL (MIC)100 µg/mL (MIC)
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic substrate structures. This property can be leveraged in drug design for targeting specific enzymes involved in disease pathways.
  • Membrane Disruption : The lipophilic nature of fluorinated compounds may facilitate their incorporation into cellular membranes, leading to disruption and subsequent cell death.
  • Modulation of Signaling Pathways : Some studies suggest that fluorinated phenols can modulate signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Applications : A recent study evaluated a series of fluorinated phenolic compounds for their antibacterial properties against multi-drug resistant strains. Results indicated that this compound exhibited promising activity comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Reduction of a ketone precursor : Reacting 4-(1,1,2,2,2-pentafluoroethoxy)acetophenone with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C. The reaction progress is monitored by TLC, and the product is purified via column chromatography .
  • Etherification followed by reduction : Introducing the pentafluoroethoxy group to a phenolic precursor via nucleophilic substitution (e.g., using pentafluoroethyl trifluorovinyl ether, as described in fluorinated ether syntheses ), followed by reduction of the resulting benzaldehyde derivative.

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are critical for confirming the presence of the pentafluoroethoxy group (δ ~ -75 to -85 ppm for ¹⁹F) and the methanol moiety (δ ~4.5 ppm for -CH₂OH in ¹H NMR) .
  • Infrared Spectroscopy (IR) : Peaks at ~3350 cm⁻¹ (O-H stretch) and 1250–1150 cm⁻¹ (C-F stretches) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₉H₇F₅O₂ expected at m/z 258.04) .

Q. How does the pentafluoroethoxy substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The pentafluoroethoxy group significantly alters properties due to its electronegativity and steric bulk:
  • Lipophilicity : Increased LogP (~3.2) compared to non-fluorinated analogs, enhancing membrane permeability (experimental data from similar fluorinated ethers ).
  • Thermal Stability : Fluorine substituents raise decomposition temperatures (TGA data for analogous compounds show stability up to 200°C).
  • Solubility : Reduced aqueous solubility but improved organic solvent compatibility (e.g., DMSO, THF) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electronic structure:
  • HOMO-LUMO Gaps : Predict reactivity; fluorinated groups lower LUMO energy, increasing electrophilicity.
  • Electrostatic Potential Maps : Visualize electron-deficient regions near fluorine atoms, guiding nucleophilic attack sites .
  • Vibrational Frequencies : Simulate IR spectra to cross-validate experimental data. Software like Gaussian or ORCA is used, with solvent effects incorporated via PCM models .

Q. What strategies resolve contradictions in crystallographic data for fluorinated aromatic alcohols?

  • Methodological Answer : Discrepancies in bond angles or torsional parameters (e.g., C-O-C angles in the pentafluoroethoxy group) are addressed by:
  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data accuracy.
  • Twinned Crystal Refinement : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning observed in fluorinated compounds.
  • Validation Tools : Check geometric outliers using PLATON’s ADDSYM or CCDC’s Mogul database .

Q. What role do non-covalent interactions play in the crystal packing of fluorinated phenylmethanol derivatives?

  • Methodological Answer : Crystal structures (e.g., analogous compounds in ) reveal stabilization via:
  • Hydrogen Bonding : O-H⋯O interactions between methanol -OH and sulfonate/carboxylate groups (distance ~2.7 Å).
  • π-π Stacking : Between aromatic rings (centroid distances ~3.5–3.9 Å).
  • Fluorophilic Interactions : Weak C-F⋯H-C contacts (~2.9 Å) contribute to layered packing. Hirshfeld surface analysis (CrystalExplorer) quantifies these interactions .

Q. How can QM/MM simulations elucidate reaction mechanisms in fluorinated alcohol synthesis?

  • Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) models simulate catalytic steps:
  • Reduction Mechanisms : Track hydride transfer from NaBH₄ to the ketone using QM regions (B3LYP) and MM force fields (AMBER) for solvent effects.
  • Transition State Analysis : Identify energy barriers (e.g., for enantioselective reduction using biocatalysts like P. crispum cells ).
  • Solvent Effects : Compare THF vs. methanol using COSMO-RS solvation models.

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